Dibutyl(2-chloroethyl)ammonium chloride

Catalog No.
S675006
CAS No.
4535-81-3
M.F
C10H23Cl2N
M. Wt
228.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyl(2-chloroethyl)ammonium chloride

CAS Number

4535-81-3

Product Name

Dibutyl(2-chloroethyl)ammonium chloride

IUPAC Name

dibutyl(2-chloroethyl)azanium;chloride

Molecular Formula

C10H23Cl2N

Molecular Weight

228.20 g/mol

InChI

InChI=1S/C10H22ClN.ClH/c1-3-5-8-12(10-7-11)9-6-4-2;/h3-10H2,1-2H3;1H

InChI Key

OWFDMTIOBATGBR-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)CCCl.Cl

Canonical SMILES

CCCC[NH+](CCCC)CCCl.[Cl-]

Organic Synthesis:

Dibutyl(2-chloroethyl)ammonium chloride, also known as DBAC chloride, can be used as a phase-transfer catalyst in organic synthesis. Phase-transfer catalysts facilitate reactions between immiscible liquids, such as water and organic solvents. DBAC chloride helps transfer reactants from one phase to the other, allowing reactions to proceed efficiently. Studies have shown its effectiveness in various reactions, including alkylations, acylations, and condensations [].

Ionic Liquids Formation:

DBAC chloride can be used as a starting material for the synthesis of ionic liquids. Ionic liquids are salts with a melting point below 100°C and possess unique properties like high thermal stability, excellent conductivity, and miscibility with various organic solvents. By reacting DBAC chloride with other appropriate ionic species, researchers can tailor the properties of the resulting ionic liquids for specific applications, such as catalysis, separations, and electrochemistry [].

Material Science Applications:

DBAC chloride has been explored for its potential applications in material science. Studies have investigated its use as a template for the synthesis of porous materials and its role in modifying the surface properties of certain materials. For instance, research suggests that DBAC chloride can be used to prepare mesoporous silica materials with controlled pore sizes, which could be beneficial for applications like catalysis, drug delivery, and separation processes [].

Dibutyl(2-chloroethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C10H23Cl2NC_{10}H_{23}Cl_{2}N and a molecular weight of approximately 228.202 g/mol. It is characterized by its structure, which includes two butyl groups attached to a nitrogen atom that is also bonded to a 2-chloroethyl group. This compound appears as a colorless to pale yellow liquid and has a density of 0.903 g/cm³, with a boiling point of 206.5ºC at 760 mmHg and a flash point of 78.7ºC .

There is no current information available on the specific mechanism of action of DBEAC in any biological system.

Due to the lack of specific data on DBEAC, it's crucial to handle it with caution, assuming similar properties to other quaternary ammonium compounds. These can be:

  • Corrosive: They can irritate or damage skin and eyes upon contact [].
  • Toxic: Ingestion or inhalation may cause harmful effects [].
Typical of quaternary ammonium compounds. These include:

  • Nucleophilic Substitution: The chlorine atom in the 2-chloroethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Hydrolysis: In the presence of water, dibutyl(2-chloroethyl)ammonium chloride can hydrolyze to form dibutylamine and hydrochloric acid.
  • Formation of Salts: It can react with various acids to form corresponding salts, which may alter its solubility and reactivity.

Dibutyl(2-chloroethyl)ammonium chloride exhibits biological activity that has been explored in various contexts. Its structure suggests potential applications in antimicrobial activity, particularly due to its quaternary ammonium nature, which is known for disrupting microbial membranes. Additionally, this compound may possess cytotoxic properties, making it a candidate for further investigation in cancer research and treatment protocols.

The synthesis of dibutyl(2-chloroethyl)ammonium chloride typically involves the reaction of dibutylamine with 2-chloroethyl chloride in the presence of a base or catalyst. The general steps are as follows:

  • Preparation of Reactants: Obtain dibutylamine and 2-chloroethyl chloride.
  • Reaction Conditions: Mix the two reactants under controlled temperature conditions, often using an inert atmosphere to prevent unwanted side reactions.
  • Isolation and Purification: After the reaction is complete, the product can be isolated through extraction methods or distillation, followed by purification techniques such as recrystallization.

Dibutyl(2-chloroethyl)ammonium chloride has several applications across different fields:

  • Pharmaceuticals: Due to its potential biological activity, it may be explored as an active pharmaceutical ingredient or as part of drug formulations.
  • Antimicrobial Agents: Its properties make it suitable for use in disinfectants and antiseptics.
  • Industrial

Studies on the interactions of dibutyl(2-chloroethyl)ammonium chloride with biological systems are crucial for understanding its safety and efficacy. Research has indicated that this compound can interact with cell membranes, potentially leading to cytotoxic effects on certain cell lines. Further studies are necessary to elucidate its mechanisms of action and any possible side effects when used therapeutically.

Dibutyl(2-chloroethyl)ammonium chloride shares structural similarities with several other quaternary ammonium compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Benzalkonium ChlorideC_{n}H_{m}ClCommonly used as a disinfectant; cationic surfactant
Cetyltrimethylammonium BromideC_{16}H_{34}BrNUsed in personal care products; longer alkyl chain
Tetrabutylammonium BromideC_{16}H_{36}BrNHigher molecular weight; used in organic synthesis

Uniqueness of Dibutyl(2-chloroethyl)ammonium Chloride

Dibutyl(2-chloroethyl)ammonium chloride is unique due to its specific combination of two butyl groups and a chloroethyl moiety, which may confer distinct properties compared to other similar compounds. Its potential applications in pharmaceuticals and antimicrobial formulations highlight its importance in research and industry contexts.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

227.1207551 g/mol

Monoisotopic Mass

227.1207551 g/mol

Heavy Atom Count

13

Other CAS

4535-81-3

Dates

Last modified: 04-15-2024

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